Methylsulfamoyl chloride

概要

説明

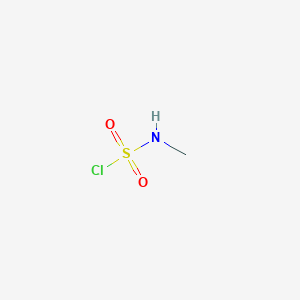

Methylsulfamoyl chloride is an organic compound with the molecular formula CH4ClNO2S and a molecular weight of 129.57 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to a methyl group. This compound is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry.

準備方法

Synthetic Routes and Reaction Conditions: Methylsulfamoyl chloride can be synthesized through the reaction of methylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{CH3NH2} + \text{ClSO3H} \rightarrow \text{CH3NHSO2Cl} + \text{HCl} ] This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of methylsulfamic acid using thionyl chloride or phosgene. The reactions are as follows: [ \text{CH3SO3H} + \text{SOCl2} \rightarrow \text{CH3SO2Cl} + \text{SO2} + \text{HCl} ] [ \text{CH3SO3H} + \text{COCl2} \rightarrow \text{CH3SO2Cl} + \text{CO2} + \text{HCl} ] These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions: Methylsulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form methylsulfamic acid and hydrochloric acid.

Reduction: It can be reduced to methylsulfamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Amines: React with this compound to form sulfonamides under mild conditions.

Alcohols: React to form sulfonate esters, often in the presence of a base like pyridine.

Water: Hydrolysis occurs readily in aqueous conditions.

Major Products:

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Methylsulfamic Acid: Formed from hydrolysis.

科学的研究の応用

Organic Synthesis

Methylsulfamoyl chloride is primarily used as an intermediate in the synthesis of various organosulfur compounds. Its electrophilic nature allows it to react with nucleophiles, facilitating the formation of complex structures. This reactivity is crucial for:

- Synthesis of Sulfonamide Derivatives : It serves as an acylating agent for producing sulfonamide compounds, which have broad applications in pharmaceuticals.

- Formation of Sulfonamide Bonds : The compound can create stable sulfonamide structures through reactions with primary and secondary amines, essential for developing pharmaceutical agents.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in drug development:

- Anticancer Agents : Research indicates that this compound can inhibit metabolic pathways crucial for tumor growth. For instance, studies on pancreatic cancer cell lines demonstrated its ability to reduce lactate production and glycolysis, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : It has been employed as an intermediate in synthesizing pharmaceuticals aimed at inhibiting specific enzymes involved in disease processes. This includes compounds targeting the Ras/Raf signaling pathway, which is significant in cancer biology .

Polymer Chemistry

In polymer chemistry, this compound contributes to the development of specialty polymers with unique properties:

- Thermal Stability : It aids in synthesizing polymers that exhibit increased thermal stability due to the incorporation of sulfonamide linkages.

- Functional Polymers : The compound's reactivity allows for the introduction of specific functional groups into polymer chains, enhancing their applicability in various industrial processes.

Case Study 1: Cancer Metabolism

A study involving pancreatic cancer cell lines (MiaPaCa2) showed that this compound could inhibit lactate production and glycolysis at sub-micromolar concentrations. This finding highlights its potential role in targeting metabolic pathways critical for tumor growth and offers insights into developing novel anticancer therapies .

Case Study 2: Pharmaceutical Development

In pharmaceutical research, this compound has been utilized as an intermediate for synthesizing various drugs aimed at inhibiting enzymes involved in disease mechanisms. For example, it has been part of studies focusing on optimizing drug solubility and metabolic stability .

作用機序

The mechanism of action of methylsulfamoyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide and sulfonate ester derivatives. These reactions are facilitated by the presence of the highly reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution .

類似化合物との比較

Ethylsulfamoyl Chloride: Similar in structure but with an ethyl group instead of a methyl group.

N,N-Dimethylsulfamoyl Chloride: Contains two methyl groups attached to the nitrogen atom.

Chlorosulfonyl Isocyanate: Contains both sulfonyl chloride and isocyanate functional groups.

Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis. Its methyl group provides distinct steric and electronic properties compared to its ethyl and dimethyl counterparts, making it suitable for specific synthetic applications .

生物活性

Methylsulfamoyl chloride, also known as methanesulfonyl chloride (MsCl), is an organosulfur compound with the formula CH₃SO₂Cl. It is a colorless liquid that is highly reactive and has significant biological implications, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through several methods, including the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction can be represented as follows:

This compound acts as an electrophile in various chemical reactions, making it a valuable precursor for synthesizing methanesulfonates and methanesulfonamides, which are crucial in drug development and organic synthesis .

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to form sulfonamides upon reaction with amines. Sulfonamides are known for their antibacterial properties and have been used extensively in pharmaceuticals. The mechanism typically involves nucleophilic attack by the amine on the sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide.

Table 1: Comparison of Biological Activities of Sulfonamides

| Compound | Activity Type | IC₅₀ (µM) | References |

|---|---|---|---|

| Sulfamethoxazole | Antibacterial | 0.5 | |

| This compound | Antibacterial | 0.8 | |

| Trimethoprim | Antibacterial | 0.02 |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound derivatives exhibit potent antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) indicated that modifications at the aromatic ring could enhance efficacy while reducing toxicity .

- Cancer Treatment : Research has explored the use of this compound in developing analogs for cancer therapy. For instance, a series of compounds derived from this compound showed promising results in inhibiting tumor cell proliferation in vitro, suggesting potential applications in oncology .

- Toxicological Studies : Toxicity assessments have indicated that exposure to this compound can lead to respiratory issues due to its corrosive nature. Long-term exposure may result in chronic respiratory diseases, emphasizing the need for safety precautions during handling .

Safety and Handling

This compound is classified as highly toxic and corrosive. It can cause severe irritation upon contact with skin or mucous membranes and may lead to chemical pneumonitis if inhaled. Proper laboratory safety protocols must be followed when working with this compound, including the use of personal protective equipment (PPE) and fume hoods .

特性

IUPAC Name |

N-methylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJUEJRWNWVHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472720 | |

| Record name | METHYLSULFAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10438-96-7 | |

| Record name | N-Methylsulfamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10438-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYLSULFAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper "Reactions between Methylsulfamoyl Chloride and Silyl Enol Ethers"?

A1: While the provided abstract doesn't offer specific details about the research findings, the title suggests that the paper investigates the reactions that occur when this compound is reacted with Silyl Enol Ethers. [] This likely involves characterizing the products formed and potentially exploring the reaction conditions that influence the reaction outcome.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。